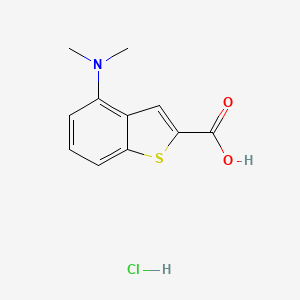

4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Dimethylaminobutyric acid hydrochloride is used as pharmaceutical intermediates . It’s a white granular crystalline powder .

Synthesis Analysis

While specific synthesis methods for “4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride” are not available, similar compounds like 2-dimethylaminoethyl chloride hydrochloride have been synthesized from dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The molecular structure of a similar compound, 4-Dimethylaminobutyric acid hydrochloride, has a molecular formula of C6H14ClNO2 and a molecular weight of 167.633 .Physical and Chemical Properties Analysis

4-Dimethylaminobutyric acid hydrochloride, a similar compound, is a white granular crystalline powder. It is hygroscopic and should be protected from humidity and water .科学的研究の応用

Generation of Structurally Diverse Libraries

One application involves the generation of a structurally diverse library through alkylation and ring closure reactions using derivatives of this compound. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been used as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepine derivatives (G. Roman, 2013).

Synthesis of Aryl- and Alkylanilines

Another study focused on the synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines in the presence of aromatics and alkenes, demonstrating an innovative approach to heterolytic dehalogenation and trapping of the cation, which could be applied to derivatives of 4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride (M. Fagnoni, Andy Mella, A. Albini, 1999).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the chemical structure of interest, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies reveal how derivatives can provide high inhibition efficiencies and stability, suggesting potential applications in protecting materials (Zhiyong Hu et al., 2016).

Synthesis of Estrogen Receptor Modulators

The compound has been explored as a key intermediate in the synthesis of known selective estrogen receptor modulator Raloxifene and its analogs, highlighting its importance in the development of pharmaceutical agents (M. Petrov, E. A. Popova, D. A. Androsov, 2015).

Catalysis in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride, a similar compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, underlining the role of such compounds in facilitating organic synthesis processes (Zhihui Liu et al., 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov . These proteins play crucial roles in the replication of the virus.

Mode of Action

Compounds with similar structures, such as 4-(dimethylamino)pyridine, are known to act as versatile nucleophilic catalysts for acylation reactions and esterifications .

Biochemical Pathways

Similar compounds like 4-(dimethylamino)pyridine are involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and others .

Pharmacokinetics

Similar compounds like 4-(dimethylamino)benzoic acid have been found to have properties such as protein binding and clearance .

Result of Action

Similar compounds like 4-(dimethylamino)pyridine are known to catalyze various organic reactions, leading to the formation of different products .

Action Environment

It has been found that the protonation degree of similar compounds like 4-(dimethylamino)pyridine derivatives can be significantly impacted by temperature .

特性

IUPAC Name |

4-(dimethylamino)-1-benzothiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.ClH/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14;/h3-6H,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGRTMHUDZJNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=C(SC2=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2840839.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)

![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)

![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)

![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)